molecular formula C11H12N4O2 B091982 Ethyl 6,7-dimethylpteridine-4-carboxylate CAS No. 16008-50-7

Ethyl 6,7-dimethylpteridine-4-carboxylate

Cat. No. B091982
CAS RN: 16008-50-7
M. Wt: 232.24 g/mol
InChI Key: JRCRLIAEUIPJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7-dimethylpteridine-4-carboxylate is a chemical compound that belongs to the class of pteridines. It has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethylpteridine-4-carboxylate is not fully understood. However, it is believed to act as a competitive inhibitor of dihydropteridine reductase, which is an enzyme involved in the biosynthesis of tetrahydrobiopterin.
Biochemical and Physiological Effects
Ethyl 6,7-dimethylpteridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 6,7-dimethylpteridine-4-carboxylate in lab experiments is its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. However, one of the limitations of using Ethyl 6,7-dimethylpteridine-4-carboxylate is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research. One potential area of research is the development of new fluorescent probes based on Ethyl 6,7-dimethylpteridine-4-carboxylate. Another potential area of research is the study of the effects of Ethyl 6,7-dimethylpteridine-4-carboxylate on the immune system and its potential use in immunotherapy.
Conclusion
In conclusion, Ethyl 6,7-dimethylpteridine-4-carboxylate is a unique chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects and has been used as a fluorescent probe and substrate for various enzymes. While it has advantages in lab experiments, its potential toxicity should be taken into consideration. There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research, including the development of new fluorescent probes and the study of its potential use in immunotherapy.

Synthesis Methods

Ethyl 6,7-dimethylpteridine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base. The reaction yields Ethyl 6,7-dimethylpteridine-4-carboxylate as a white crystalline powder.

Scientific Research Applications

Ethyl 6,7-dimethylpteridine-4-carboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for various enzymes, including dihydropteridine reductase and tyrosine hydroxylase.

properties

CAS RN

16008-50-7

Product Name

Ethyl 6,7-dimethylpteridine-4-carboxylate

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 6,7-dimethylpteridine-4-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-4-17-11(16)9-8-10(13-5-12-9)15-7(3)6(2)14-8/h5H,4H2,1-3H3

InChI Key

JRCRLIAEUIPJMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C

synonyms

6,7-Dimethyl-4-pteridinecarboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.